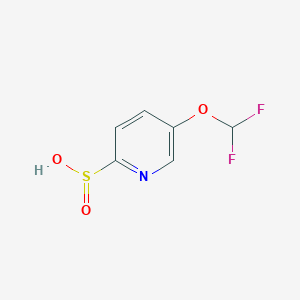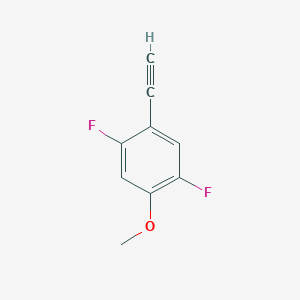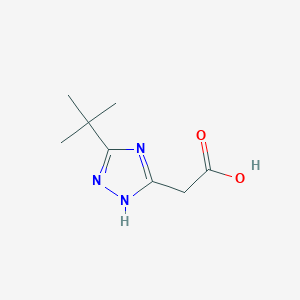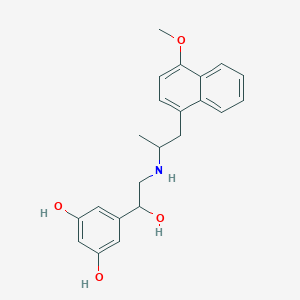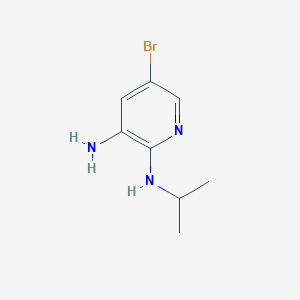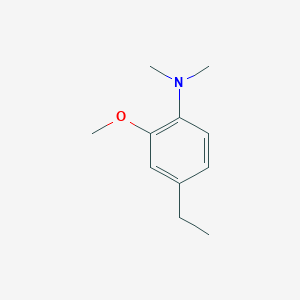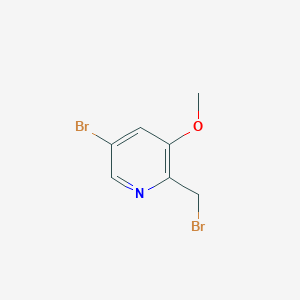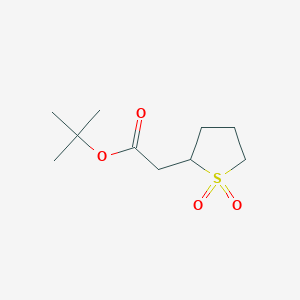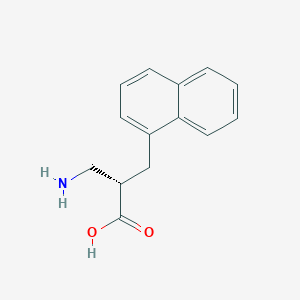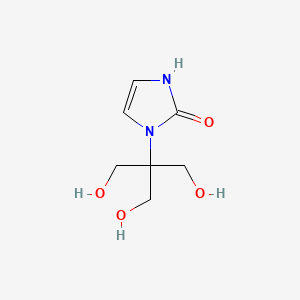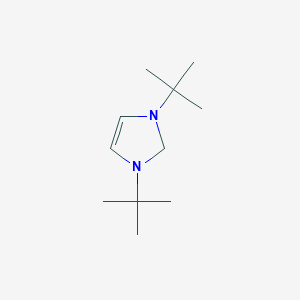![molecular formula C6H11NS B12961362 6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)
6-Thia-2-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Thia-2-azaspiro[3.4]octane is a spirocyclic compound characterized by a unique structure that includes both sulfur and nitrogen atoms within its ring system. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of 6-Thia-2-azaspiro[3.4]octane. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This can be achieved through various chemical transformations, often starting with readily available precursors. For example, one approach involves the reaction of a cyclopentane derivative with a thiol and an amine under specific conditions to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that minimize the need for chromatographic purification. This ensures cost-effectiveness and efficiency in large-scale manufacturing. The use of robust and reproducible reaction conditions is crucial for maintaining the quality and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-Thia-2-azaspiro[3.4]octane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: Both the sulfur and nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Thia-2-azaspiro[3.4]octane has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism by which 6-Thia-2-azaspiro[3.4]octane exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of sulfur and nitrogen atoms in its structure allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro[3.4]octane: Lacks the sulfur atom, making it less versatile in certain chemical reactions.
6-Thia-2-oxaspiro[3.4]octane: Contains an oxygen atom instead of nitrogen, leading to different chemical and biological properties.
6-Thia-2-azaspiro[3.5]nonane: Has a larger ring system, which can affect its reactivity and interactions.
Uniqueness
6-Thia-2-azaspiro[3.4]octane is unique due to its specific combination of sulfur and nitrogen within a spirocyclic framework. This structure imparts distinct chemical reactivity and potential biological activities that are not observed in its analogs.
Eigenschaften
Molekularformel |
C6H11NS |
|---|---|
Molekulargewicht |
129.23 g/mol |
IUPAC-Name |
6-thia-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C6H11NS/c1-2-8-5-6(1)3-7-4-6/h7H,1-5H2 |
InChI-Schlüssel |
VDIFYICJBBWJRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCC12CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


